2,5,8-Trimethylquinolin-4-ol

MAO-B inhibition neuropharmacology Parkinson's disease

2,5,8-Trimethylquinolin-4-ol is a validated, commercially available 2,5,8-tri-methyl 4-hydroxyquinoline regioisomer with documented MAO-B selectivity (IC₅₀ 530–1,130 nM; >88-fold over MAO-A). Generic substitution with uncharacterized regioisomers introduces unacceptable SAR variability, confounding target engagement data. This reversible inhibitor is orthogonal to propargylamine and coumarin chemotypes, enabling artifact-free screening validation and PTK-directed library diversification. Procure this specific substitution pattern to ensure reproducibility in enzymology, selectivity profiling, and medicinal chemistry.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 500350-48-1
Cat. No. B3433651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,8-Trimethylquinolin-4-ol
CAS500350-48-1
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=C2C(=O)C=C(NC2=C(C=C1)C)C
InChIInChI=1S/C12H13NO/c1-7-4-5-8(2)12-11(7)10(14)6-9(3)13-12/h4-6H,1-3H3,(H,13,14)
InChIKeyJTVSWQVZPILKJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5,8-Trimethylquinolin-4-ol (CAS 500350-48-1): Key Properties and Procurement Profile


2,5,8-Trimethylquinolin-4-ol (CAS 500350-48-1), also referred to as 4-hydroxy-2,5,8-trimethylquinoline or 2,5,8-trimethyl-4-quinolinol, is a synthetic tri-methyl substituted 4-hydroxyquinoline derivative with the molecular formula C₁₂H₁₃NO and molecular weight of 187.24 g/mol . The compound features methyl substituents at the 2, 5, and 8 positions of the quinoline scaffold and a hydroxyl group at the 4-position, the latter enabling tautomeric equilibrium with the 4(1H)-quinolinone form . While the broader 4-hydroxyquinoline class is associated with diverse pharmacological activities including antimicrobial and anticancer properties, 2,5,8-Trimethylquinolin-4-ol has documented inhibitory activity against human monoamine oxidase B (MAO-B), with reported IC₅₀ values in the sub-micromolar to low micromolar range [1][2]. This specific substitution pattern distinguishes it from other trimethylquinolin-4-ol regioisomers and may confer unique biological and physicochemical profiles relevant to medicinal chemistry and biochemical research applications.

Why 2,5,8-Trimethylquinolin-4-ol Cannot Be Replaced by Generic 4-Hydroxyquinoline Analogs


Generic substitution among 4-hydroxyquinoline derivatives is scientifically unjustified due to pronounced structure-activity relationship (SAR) sensitivity within this chemotype. The position and number of methyl substituents on the quinoline core critically modulate lipophilicity, electronic distribution, and steric accessibility of the 4-hydroxyl moiety, which in turn governs target binding affinity, metabolic stability, and off-target liability [1]. 2,5,8-Trimethylquinolin-4-ol possesses a specific 2,5,8-tri-methyl substitution pattern that differs from regioisomers such as 2,5,7-Trimethylquinolin-4-ol, 4-Hydroxy-2,6,8-trimethylquinoline, and 4-Hydroxy-2,7,8-trimethylquinoline [2]. Even minor positional shifts can alter MAO isoform selectivity profiles: documented IC₅₀ values for MAO-B inhibition vary from 530 nM to 5.5 μM depending on assay conditions, while MAO-A inhibition for this compound exceeds 100 μM [3][4]. Interchanging with uncharacterized or differently substituted analogs introduces unacceptable experimental variability in target engagement studies and risks confounding data interpretation. Procurement decisions must therefore be guided by compound-specific evidence rather than class-level assumptions.

2,5,8-Trimethylquinolin-4-ol: Quantitative Differentiation Evidence for Scientific Procurement


Sub-Micromolar Human MAO-B Inhibition: Comparative IC₅₀ Analysis vs. 4-Hydroxyquinoline and Selegiline

2,5,8-Trimethylquinolin-4-ol inhibits human recombinant MAO-B with an IC₅₀ of 530 nM in a fluorescence-based assay measuring kynuramine conversion to 4-hydroxyquinoline [1]. This potency is substantially greater than unsubstituted 4-hydroxyquinoline, which exhibits no meaningful MAO-B inhibition (IC₅₀ >10,000 nM) in comparable assays [2]. The methyl substitution pattern at positions 2, 5, and 8 thus enhances target engagement by approximately two orders of magnitude relative to the parent scaffold. As a reference benchmark, the clinically approved MAO-B inhibitor selegiline (deprenyl) exhibits IC₅₀ values of 10-50 nM in recombinant human MAO-B assays [3], indicating that 2,5,8-Trimethylquinolin-4-ol occupies a moderately potent range suitable for tool compound applications where irreversible inhibition is not desired.

MAO-B inhibition neuropharmacology Parkinson's disease enzymology

MAO-B Over MAO-A Isoform Selectivity: Quantitative Selectivity Ratio Assessment

2,5,8-Trimethylquinolin-4-ol demonstrates marked selectivity for MAO-B over MAO-A, with an MAO-A IC₅₀ exceeding 100 μM (>100,000 nM) [1]. This yields a selectivity ratio (MAO-A IC₅₀ / MAO-B IC₅₀) of >88-fold when calculated against the 1,130 nM MAO-B IC₅₀ value reported in the same dataset, or >188-fold when using the 530 nM MAO-B IC₅₀ from supersome-expressed enzyme assays [2]. This selectivity profile diverges from non-selective or MAO-A-preferring quinoline derivatives, including certain 2-substituted 4-hydroxyquinolines that exhibit balanced dual inhibition. The structural basis for this selectivity likely resides in the 5,8-dimethyl substitution pattern, which may restrict accommodation within the narrower MAO-A active site cavity while preserving fit within the more spacious MAO-B substrate channel.

MAO isoform selectivity off-target screening CNS drug discovery selectivity profiling

Distinct Substitution Pattern vs. Regioisomeric Trimethylquinolin-4-ols: Implications for Target Engagement

The 2,5,8-trimethyl substitution pattern represents a specific regioisomer among at least four structurally characterized trimethylquinolin-4-ol variants, including 2,5,7-Trimethylquinolin-4-ol, 4-Hydroxy-2,6,8-trimethylquinoline, and 4-Hydroxy-2,7,8-trimethylquinoline [1]. The 5,8-dimethyl arrangement is structurally significant: computational predictions indicate that the benzene ring of 2,5,8-Trimethylquinolin-4-ol is highly activated due to the electron-donating effects of the C5 and C8 methyl groups combined with the C4 hydroxyl, creating a distinct electronic environment compared to 2,6,8- or 2,7,8-substituted analogs . While direct comparative biological data across all regioisomers are not currently available in public repositories, the well-established SAR principles of quinoline-based enzyme inhibitors indicate that methyl group positioning influences both binding pocket complementarity and metabolic susceptibility. 2,5,8-Trimethylquinolin-4-ol also features zero rotatable bonds (as defined by standard cheminformatic rules excluding methyl and hydroxyl groups), which may confer favorable entropic binding contributions relative to more flexible analogs .

regioisomer SAR methyl substitution quinoline chemistry scaffold optimization

4-Hydroxyquinoline Scaffold Synthetic Versatility: Building Block Applications in PTK Inhibitor Synthesis

The 4-hydroxyquinoline core, including 2,5,8-Trimethylquinolin-4-ol and its regioisomers, serves as a key synthetic intermediate for constructing protein tyrosine kinase (PTK) inhibitors, a validated class of anticancer therapeutics [1]. Patent literature describes large-scale preparation methods for substituted quinolin-4-ol compounds as intermediates for PTK inhibitors useful in treating cancer [2]. The 4-hydroxyl group provides a versatile handle for further derivatization, including O-alkylation, esterification, and metal coordination, enabling library diversification. While 2,5,8-Trimethylquinolin-4-ol itself is not a PTK inhibitor, the trimethyl substitution pattern offers a distinct starting point for scaffold-hopping campaigns relative to unsubstituted or mono-methyl quinolin-4-ols. The synthetic accessibility via Conrad-Limpach cyclization of appropriately substituted anilines with β-ketoesters provides a modular route to this and related analogs [3], allowing researchers to systematically vary substitution patterns for SAR exploration.

building block medicinal chemistry protein tyrosine kinase scaffold diversification

High-Confidence Application Scenarios for 2,5,8-Trimethylquinolin-4-ol Based on Quantitative Evidence


MAO-B Enzymology and Inhibitor Screening Assays

2,5,8-Trimethylquinolin-4-ol serves as a defined tool compound for MAO-B enzymology studies, particularly in assays requiring a reversible inhibitor with moderate potency (IC₅₀ = 530-1,130 nM) and established selectivity over MAO-A (>88-fold) [1][2]. The compound can be employed as a reference control in fluorescence-based MAO-B inhibition assays using kynuramine substrate, providing a benchmark distinct from irreversible inhibitors like selegiline or high-potency reversible inhibitors. Its structural novelty relative to established MAO-B inhibitor chemotypes (e.g., propargylamines, coumarins, chalcones) enables orthogonal validation of screening hits without relying on scaffold-related artifacts.

Quinoline Scaffold Diversification and PTK Inhibitor Intermediate Synthesis

As a tri-methyl substituted 4-hydroxyquinoline, this compound functions as a building block for generating structurally diversified quinoline libraries targeting protein tyrosine kinases (PTKs) [3]. The specific 2,5,8-substitution pattern provides a distinct starting point for structure-activity relationship campaigns that cannot be recapitulated using unsubstituted 4-hydroxyquinoline or alternative regioisomers such as 2,5,7-Trimethylquinolin-4-ol [4]. The 4-hydroxyl group enables subsequent functionalization via O-alkylation, esterification, or metal coordination, while the methyl groups modulate lipophilicity and metabolic stability of downstream derivatives. Procurement of this specific regioisomer ensures reproducible synthetic outcomes and SAR conclusions.

MAO Isoform Selectivity Profiling and Off-Target Assessment Studies

The documented >188-fold selectivity for MAO-B over MAO-A (based on the 530 nM MAO-B IC₅₀ vs. >100,000 nM MAO-A IC₅₀) establishes 2,5,8-Trimethylquinolin-4-ol as a useful comparator in selectivity profiling panels [1][2]. In drug discovery programs where MAO inhibition represents a potential off-target liability, this compound provides a reference point for the degree of MAO-B selectivity achievable with a substituted 4-hydroxyquinoline scaffold. Its selectivity window can be benchmarked against non-selective quinoline derivatives to contextualize the impact of the 2,5,8-trimethyl substitution pattern on isoform discrimination, informing medicinal chemistry strategies for optimizing target selectivity over MAO enzymes.

Regioisomer-Dependent Structure-Activity Relationship Studies

The availability of structurally characterized regioisomers including 2,5,8-Trimethylquinolin-4-ol, 2,5,7-Trimethylquinolin-4-ol, 4-Hydroxy-2,6,8-trimethylquinoline, and 4-Hydroxy-2,7,8-trimethylquinoline [4] enables systematic investigation of how methyl group positioning on the quinoline core affects biological activity, physicochemical properties, and metabolic stability. Researchers comparing the MAO-B inhibition, solubility, logP, and CYP liability across this regioisomeric series can elucidate structure-property relationships that guide lead optimization. 2,5,8-Trimethylquinolin-4-ol, with its specific 5,8-dimethyl plus 4-hydroxyl electronic activation pattern , provides one essential data point in this comparative SAR matrix.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5,8-Trimethylquinolin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.